molecular formula C9H10O3S B1606586 2-((2-Methoxyphenyl)thio)acetic acid CAS No. 18619-21-1

2-((2-Methoxyphenyl)thio)acetic acid

Cat. No. B1606586
CAS RN: 18619-21-1
M. Wt: 198.24 g/mol
InChI Key: UGPJOWVEIXPMSH-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenyl)thio)acetic acid is an organic compound with the chemical formula C9H10O3S. It is a white crystalline powder that is soluble in water and has a melting point of 140-142 °C. This compound has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research.

Scientific Research Applications

Antimicrobial Applications

A study by Noolvi et al. (2016) highlights the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities against several microbial strains. This research exemplifies the potential of such derivatives in the development of new antimicrobial agents, underscoring the crucial role of the base molecule in synthesizing compounds with potential therapeutic applications (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Chemical Synthesis and Reactivity

Research conducted by Pérez-Casas and Yatsimirsky (2008) on hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives, including discussions on compounds with structures similar to 2-((2-Methoxyphenyl)thio)acetic acid, provides insight into the chemical reactivity and interactions of such molecules. These studies are foundational for understanding the behavior of these compounds in various chemical contexts, facilitating their application in more targeted synthetic pathways (Pérez-Casas & Yatsimirsky, 2008).

Electrochemical Applications

Welzel et al. (1995) explored the electrochemical polymerization of thiophene-3-acetic acid derivatives, leading to the production of electrically conducting polymers. This work highlights the potential use of 2-((2-Methoxyphenyl)thio)acetic acid derivatives in the creation of novel materials with specific electrical properties, opening avenues for their application in electronic devices and sensors (Welzel, Kossmehl, Schneider, & Plieth, 1995).

Chiral Auxiliary and Derivatization Agents

The research on hydroxyphosphinylacetic acid by Majewska (2019) as a chiral auxiliary compound, though not directly related to 2-((2-Methoxyphenyl)thio)acetic acid, showcases the broader utility of acetic acid derivatives in chiral synthesis and analysis. This indicates the potential for derivatives of 2-((2-Methoxyphenyl)thio)acetic acid to serve as chiral derivatizing or auxiliary agents, contributing to the stereochemical analysis and synthesis of enantiomerically pure compounds (Majewska, 2019).

properties

IUPAC Name

2-(2-methoxyphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPJOWVEIXPMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345873
Record name [(2-Methoxyphenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Methoxyphenyl)thio)acetic acid

CAS RN

18619-21-1
Record name 2-[(2-Methoxyphenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18619-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-Methoxyphenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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